Glyceryl 1,3-isodistearate
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Overview
Description
Glyceryl 1,3-isodistearate is a chemical compound with the molecular formula C39H76O5 . It is a type of glyceride, specifically a diester of glycerol and isostearic acid. This compound is known for its use in various industrial and cosmetic applications due to its emollient and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 1,3-isodistearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is conducted at elevated temperatures (typically around 200-250°C) under reduced pressure to drive the reaction to completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 1,3-isodistearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water, yielding glycerol and isostearic acid. Transesterification involves the exchange of the ester groups with other alcohols or acids, forming new ester compounds .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid)
Major Products Formed
Hydrolysis: Glycerol and isostearic acid
Transesterification: New ester compounds depending on the alcohol or acid used
Scientific Research Applications
Glyceryl 1,3-isodistearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, thickening agent, and stabilizer in creams, lotions, and other personal care products.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and delivery of active ingredients.
Food Industry: Used as an emulsifier in various food products to improve texture and shelf life.
Biomedical Research: Investigated for its potential anti-inflammatory properties and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of glyceryl 1,3-isodistearate in its various applications is primarily based on its ability to form stable emulsions and its emollient properties. In cosmetics, it helps to maintain the moisture balance of the skin by forming a protective barrier. In pharmaceuticals, it enhances the bioavailability of active ingredients by improving their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Glyceryl 1,3-distearate
- Glyceryl monostearate
- Glyceryl tristearate
Uniqueness
Glyceryl 1,3-isodistearate is unique due to its branched fatty acid chains, which provide distinct physical and chemical properties compared to linear fatty acid esters. This branching results in a lower melting point and improved spreadability, making it particularly useful in cosmetic formulations .
Properties
CAS No. |
607379-74-8 |
---|---|
Molecular Formula |
C39H76O5 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |
InChI Key |
QUZMUKPGGYYUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
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